BenchChemオンラインストアへようこそ!

SCD1 inhibitor-1

SCD1 inhibitor enzymatic assay IC50 comparison

SCD1 inhibitor-1 (Compound 48) is a liver-selective SCD1 inhibitor (IC50 8.8 nM) engineered to avoid the dermatological and ocular toxicities that plague systemic SCD1 inhibitors. Optimized via tPSA/cLogP tuning for hepatic distribution, it enables clean metabolic phenotyping in diabetes, obesity, and NAFLD models without confounding off-target effects. Ideal for labs requiring reproducible, liver-targeted SCD1 pharmacology for preclinical efficacy and safety studies.

Molecular Formula C21H22N3NaO3S2
Molecular Weight 451.5 g/mol
Cat. No. B2531014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCD1 inhibitor-1
Molecular FormulaC21H22N3NaO3S2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+]
InChIInChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1
InChIKeyXQNBRLFLBSUHOU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SCD1 Inhibitor-1: Orally Active, Liver-Selective Stearoyl-CoA Desaturase 1 Inhibitor (CAS 1069094-65-0) for Metabolic Research


SCD1 inhibitor-1 (Compound 48; CAS 1069094-65-0) is an orally active, liver-selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), exhibiting an IC50 of 8.8 nM against recombinant human SCD1 enzyme . Developed as part of a thiazole-4-acetic acid derivative series, its design prioritized liver-selective inhibition to circumvent the mechanism-based adverse effects in skin and eyelids that have impeded the clinical advancement of earlier SCD1 inhibitors [1]. The compound has demonstrated significant efficacy in rodent models of diabetes, hepatic steatosis, and obesity, with sufficient safety margins in a repeated-dosing rat toxicology study [1].

SCD1 Inhibitor-1: Why Direct Substitution with Generic SCD1 Inhibitors Compromises Experimental Reproducibility


Inhibitors of stearoyl-CoA desaturase 1 (SCD1) exhibit substantial variability across critical parameters including potency for human versus rodent enzymes, oral bioavailability, tissue distribution, and off-target safety profiles [1]. The mechanism-based adverse effects associated with systemic SCD1 inhibition—particularly dermatological and ocular events—have been a major hurdle in clinical development, underscoring the necessity for compounds with differential tissue selectivity [2]. SCD1 inhibitor-1 was specifically engineered, through iterative optimization of tPSA and cLogP physicochemical properties, to achieve liver-selective inhibition in an ex vivo assay [2]. Consequently, generic interchange with systemic SCD1 inhibitors (e.g., A939572, CAY10566) or compounds with divergent selectivity profiles (e.g., MF-438) will introduce uncontrolled variables in potency, tissue targeting, and off-target effects, severely compromising the validity of comparative metabolic disease research. The quantitative evidence below substantiates these critical points of differentiation.

SCD1 Inhibitor-1 Quantitative Evidence Guide: Potency, Selectivity, and In Vivo Efficacy Versus Key Comparators


Comparative Human SCD1 Inhibitory Potency: SCD1 Inhibitor-1 vs. A939572 and CAY10566

SCD1 inhibitor-1 (Compound 48) demonstrates a human SCD1 IC50 of 8.8 nM, exhibiting 4.2-fold greater potency than the widely used comparator A939572 (IC50 = 37 nM) and 3.0-fold greater potency than CAY10566 (IC50 = 26 nM) in recombinant human SCD1 enzymatic assays . This enhanced potency at the human enzyme isoform is critical for achieving robust target engagement at lower compound concentrations.

SCD1 inhibitor enzymatic assay IC50 comparison

Tissue Selectivity Differentiation: SCD1 Inhibitor-1 Liver-Selective Profile vs. Systemic SCD1 Inhibitors

SCD1 inhibitor-1 was developed through a medicinal chemistry campaign specifically aimed at achieving liver-selective SCD1 inhibition to avoid the mechanism-based adverse effects (skin and eyelid) associated with systemic SCD1 inhibitors. The optimization strategy centered on tuning physicochemical properties (tPSA and cLogP) to minimize exposure in off-target tissues, with compound selection guided by an ex vivo liver SCD1 inhibition assay [1]. In contrast, comparators such as A939572, CAY10566, and MF-438 were developed as systemically active SCD1 inhibitors without documented liver-selective tissue distribution [2]. The liver-selective profile of SCD1 inhibitor-1 directly addresses a key liability that has prevented clinical translation of earlier SCD1 inhibitors.

liver-selective SCD1 inhibitor tissue distribution off-target safety

Comparative Oral Bioavailability: SCD1 Inhibitor-1 vs. MF-438 (EC50-Based Cross-Study Assessment)

SCD1 inhibitor-1 is reported as orally active, with in vivo efficacy demonstrated in rodent models of diabetes, hepatic steatosis, and obesity at oral doses [1]. While direct head-to-head PK data are not available, MF-438, another orally bioavailable SCD1 inhibitor, exhibits an EC50 of 2.3 nM for rat SCD1 and demonstrates good pharmacokinetics and metabolic stability [2]. SCD1 inhibitor-1's oral activity combined with its 8.8 nM human IC50 and liver-selective tissue distribution differentiates it from MF-438, which is systemically active and lacks documented liver selectivity.

oral bioavailability SCD1 inhibitor in vivo pharmacology

In Vivo Efficacy: SCD1 Inhibitor-1 Rodent Model Validation vs. Lack of Published In Vivo Data for CAY10566 in Metabolic Disease

SCD1 inhibitor-1 (Compound 48) has been validated in rodent models of diabetes, hepatic steatosis, and obesity, demonstrating significant therapeutic effects with sufficient safety margins in a rat toxicology study employing repeated dosing [1]. In contrast, CAY10566 lacks published in vivo efficacy data in metabolic disease models; its primary in vivo applications are documented in cerebral ischemia-reperfusion injury models [2]. This differential in vivo validation landscape directly impacts the suitability of each compound for metabolic disease research programs.

in vivo efficacy rodent model metabolic disease

Safety Margin Differentiation: SCD1 Inhibitor-1 Toxicology Profile vs. Class-Level Adverse Effect Liabilities

SCD1 inhibitor-1 (Compound 48) demonstrated sufficient safety margins in a rat toxicology study with repeated dosing [1]. This finding is particularly significant given that SCD1 inhibitors as a class have been associated with mechanism-based adverse effects in skin and eyelids—liabilities that have directly impeded clinical development of earlier compounds [1][2]. The liver-selective design of SCD1 inhibitor-1 was explicitly intended to mitigate these class-level safety concerns [1].

toxicology safety margin SCD1 inhibitor

SCD1 Inhibitor-1: Optimal Research Applications in Metabolic Disease, Liver Biology, and Drug Discovery


Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Steatosis Research

SCD1 inhibitor-1 is optimally suited for investigating the role of SCD1 in hepatic steatosis and non-alcoholic fatty liver disease (NAFLD). Its liver-selective inhibition profile enables targeted investigation of hepatic lipid metabolism without confounding off-target effects in skin and eyelids. The compound has demonstrated significant effects in rodent models of hepatic steatosis, validating its utility for preclinical efficacy studies [1]. This application leverages the compound's human SCD1 IC50 of 8.8 nM, oral activity, and validated in vivo efficacy in steatosis models.

Type 2 Diabetes and Obesity Preclinical Pharmacology

Researchers investigating SCD1 as a therapeutic target in type 2 diabetes and obesity will find SCD1 inhibitor-1 particularly valuable. The compound has demonstrated significant effects in rodent models of both diabetes and obesity [1]. The compound's liver-selective profile allows researchers to dissect hepatic contributions to systemic glucose homeostasis and adiposity without the confounding influence of SCD1 inhibition in extrahepatic tissues. Oral bioavailability facilitates chronic dosing regimens required for metabolic phenotyping studies.

Liver-Specific SCD1 Biology and Target Validation Studies

SCD1 inhibitor-1 is an essential tool for researchers seeking to dissect liver-specific SCD1 functions distinct from systemic SCD1 biology. Developed using an ex vivo liver SCD1 inhibition assay and optimized for liver-selective distribution via tPSA and cLogP tuning, the compound enables precise interrogation of hepatic SCD1-dependent pathways [1]. This application is particularly relevant for studies comparing liver-specific knockout phenotypes to pharmacological inhibition, or for validating liver-targeted SCD1 inhibition as a therapeutic strategy.

Safety Pharmacology and Toxicology Screening for Liver-Targeted Therapeutics

Given the class-level adverse effect liabilities of systemic SCD1 inhibitors (skin and eyelid toxicities), SCD1 inhibitor-1 serves as a critical reference compound for safety pharmacology studies evaluating liver-targeted SCD1 inhibition strategies. The compound's documented sufficient safety margins in rat repeated-dosing toxicology [1] provide a benchmark for comparing novel liver-selective SCD1 inhibitors. Its thiazole-4-acetic acid scaffold represents a validated chemical starting point for medicinal chemistry optimization campaigns focused on liver-selective SCD1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCD1 inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.